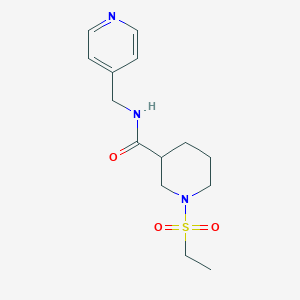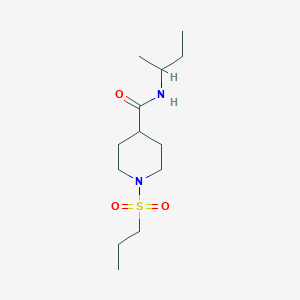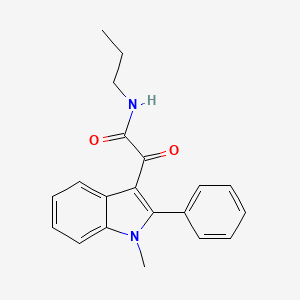![molecular formula C14H23NO2 B4425744 {5-[(2-butylpyrrolidin-1-yl)methyl]-2-furyl}methanol](/img/structure/B4425744.png)
{5-[(2-butylpyrrolidin-1-yl)methyl]-2-furyl}methanol
Overview
Description
{5-[(2-butylpyrrolidin-1-yl)methyl]-2-furyl}methanol, also known as BMF, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMF is a synthetic compound that belongs to the family of furan-based compounds, which are known for their diverse biological activities.
Scientific Research Applications
{5-[(2-butylpyrrolidin-1-yl)methyl]-2-furyl}methanol has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Several studies have reported that this compound has anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been shown to inhibit the growth of tumor cells and reduce the formation of blood vessels that supply nutrients to the tumor.
This compound has also been studied for its potential applications in the treatment of neurological disorders. Studies have reported that this compound can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and inflammation. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Mechanism of Action
The exact mechanism of action of {5-[(2-butylpyrrolidin-1-yl)methyl]-2-furyl}methanol is not fully understood, but several studies have proposed possible mechanisms. This compound has been shown to activate the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. This compound has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In addition, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound has been reported to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
{5-[(2-butylpyrrolidin-1-yl)methyl]-2-furyl}methanol has several advantages for lab experiments. This compound is a synthetic compound that can be easily obtained in pure form, and its structure and purity can be confirmed using various analytical techniques. This compound has also been shown to have low toxicity and can be administered orally or intraperitoneally in animal models.
However, there are also some limitations to using this compound in lab experiments. This compound has low solubility in water, which can make it difficult to administer in aqueous solutions. This compound is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Future Directions
There are several future directions for research on {5-[(2-butylpyrrolidin-1-yl)methyl]-2-furyl}methanol. One area of research could focus on the development of more efficient synthesis methods for this compound to improve its yield and purity. Another area of research could focus on the optimization of the dosage and administration of this compound to achieve the desired therapeutic effects.
Further research could also investigate the potential applications of this compound in other fields such as cardiovascular disease, diabetes, and inflammation. Studies could also investigate the pharmacokinetics and pharmacodynamics of this compound to understand its absorption, distribution, metabolism, and excretion in the body.
Conclusion
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications. This compound has anti-cancer and neuroprotective properties, and its mechanism of action involves the activation of the intrinsic apoptotic pathway and the inhibition of the PI3K/Akt/mTOR signaling pathway. This compound has several advantages for lab experiments, but there are also some limitations to its use. Future research on this compound could focus on the development of more efficient synthesis methods, optimization of dosage and administration, and investigation of potential applications in other fields.
properties
IUPAC Name |
[5-[(2-butylpyrrolidin-1-yl)methyl]furan-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-2-3-5-12-6-4-9-15(12)10-13-7-8-14(11-16)17-13/h7-8,12,16H,2-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBCFNLRWRRYLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCCN1CC2=CC=C(O2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2,3-dimethoxybenzamide](/img/structure/B4425661.png)

![1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-4-methylpiperidine](/img/structure/B4425678.png)

![2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4425690.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4425696.png)
![(5-{[(5-chloro-2-methoxybenzyl)(ethyl)amino]methyl}-2-furyl)methanol](/img/structure/B4425708.png)
![3-(3-pyridinyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4425712.png)
![N-[2-(4-benzyl-1-piperidinyl)-1-methyl-2-oxoethyl]-2-furamide](/img/structure/B4425727.png)

![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4425745.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4425758.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dimethoxybenzamide](/img/structure/B4425766.png)